![molecular formula C14H16N4O2S B2517107 1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline CAS No. 1041558-44-4](/img/structure/B2517107.png)

1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

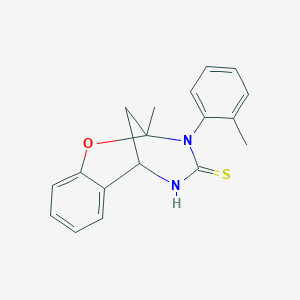

1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been investigated.

Scientific Research Applications

Synthesis and Transformations

- The synthesis of 1-hydrazinyl-3-arylamino-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles through recyclization of the pyridine ring and conversion to new heterocyclic systems is a significant application. These compounds have been evaluated for antimicrobial activity (Paronikyan et al., 2019).

Antagonists with Therapeutic Properties

- N1-azinylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole derivatives, including similar compounds, have been designed as 5-HT6 receptor ligands with procognitive and antidepressant-like properties (Zajdel et al., 2016).

Cascade Halosulfonylation

- The cascade three-component halosulfonylation of 1,7-enynes for the synthesis of densely functionalized 3,4-dihydroquinolin-2(1H)-ones is another application. This involves sulfonyl radical-triggered reactions leading to the formation of multiple bonds (Zhu et al., 2016).

Anticancer Agents

- Synthesis of a piperidine ring-fused aromatic sulfonamide library, including N-arylsulfonyl 1,2,3,4-tetrahydroquinolines, demonstrated cytotoxic effects against various cancer cell lines. This indicates its potential as an anticancer agent (Madácsi et al., 2013).

Antimicrobial Evaluation

- Synthesis of N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives and their evaluation for antimicrobial activities highlighted the potential use of these compounds in combating microbial infections (Fadda et al., 2016).

Photooxidation and Oxygen Generation

- The synthesis of cationic Ir(III) complexes with 2-phenylquinoline and their application in the photooxidation of sulfide into sulfoxide, illustrating their utility in photocatalytic processes (Li & Ye, 2019).

properties

IUPAC Name |

[5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)pyridin-2-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2S/c15-17-14-8-7-12(10-16-14)21(19,20)18-9-3-5-11-4-1-2-6-13(11)18/h1-2,4,6-8,10H,3,5,9,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUZWEPAGOYXPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CN=C(C=C3)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid](/img/structure/B2517026.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2517027.png)

![(3R)-1-[(2,4-Dimethylphenyl)methyl]-3-methylpiperazine;dihydrochloride](/img/structure/B2517030.png)

![N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2517032.png)

![1-[Bis(4-fluorophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2517033.png)

![7-(4-chlorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2517042.png)

![2-Chloro-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]propanamide](/img/structure/B2517045.png)

![N-ethyl-4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B2517046.png)

![3-cyclopropyl-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2517047.png)